molecular formula C12H16O4 B13098257 (2S)-2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one

(2S)-2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one

Cat. No.: B13098257
M. Wt: 224.25 g/mol
InChI Key: XGJQNJPFHJCFDN-LURJTMIESA-N
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Description

(2S)-2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one is an organic compound characterized by its unique structure, which includes a butanone backbone with multiple hydroxyl groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trihydroxy-3-methylbenzaldehyde and 2-methylbutanone.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the ketone in the presence of a suitable catalyst, such as an acid or base.

    Purification: The resulting product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

(2S)-2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: The compound may influence biochemical pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one: Lacks the additional methyl group on the phenyl ring.

    (2S)-2-methyl-1-(2,4-dihydroxy-3-methylphenyl)butan-1-one: Lacks one hydroxyl group on the phenyl ring.

Uniqueness

(2S)-2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one is unique due to its specific arrangement of hydroxyl and methyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(2S)-2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one

InChI

InChI=1S/C12H16O4/c1-4-6(2)11(15)10-9(14)5-8(13)7(3)12(10)16/h5-6,13-14,16H,4H2,1-3H3/t6-/m0/s1

InChI Key

XGJQNJPFHJCFDN-LURJTMIESA-N

Isomeric SMILES

CC[C@H](C)C(=O)C1=C(C=C(C(=C1O)C)O)O

Canonical SMILES

CCC(C)C(=O)C1=C(C=C(C(=C1O)C)O)O

Origin of Product

United States

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